molecular formula C26H28ClNO2 B584262 Clomiphene-d5 N-Oxide CAS No. 1346606-55-0

Clomiphene-d5 N-Oxide

Cat. No.: B584262
CAS No.: 1346606-55-0
M. Wt: 426.996
InChI Key: PGHWCZITRQNIPM-HKNPMVLWSA-N
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Description

Clomiphene-d5 N-Oxide is a deuterated analog of Clomiphene, a well-known selective estrogen receptor modulator. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of Clomiphene and its derivatives. The deuterium labeling allows for precise tracking and quantification in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clomiphene-d5 N-Oxide typically involves the deuteration of Clomiphene followed by oxidation. The process begins with the preparation of Clomiphene-d5, which is achieved by substituting hydrogen atoms with deuterium. This is followed by the oxidation of the nitrogen atom to form the N-oxide derivative. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: Clomiphene-d5 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert the N-oxide back to the parent amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives depending on the reagents used.

Scientific Research Applications

Clomiphene-d5 N-Oxide is widely used in scientific research for:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Metabolic Pathway Elucidation: Researchers use this compound to investigate the metabolic pathways of Clomiphene and its derivatives, providing insights into their biotransformation.

    Drug Development: It serves as a reference standard in the development of new drugs targeting estrogen receptors.

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Clomiphene and its metabolites.

Mechanism of Action

Clomiphene-d5 N-Oxide exerts its effects by interacting with estrogen receptors. It acts as a selective estrogen receptor modulator, exhibiting both agonistic and antagonistic properties depending on the target tissue. The compound binds to estrogen receptors in the hypothalamus, leading to an increase in the release of gonadotropins, which in turn stimulates ovulation. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the molecular interactions and pathways involved.

Comparison with Similar Compounds

    Tamoxifen: Another selective estrogen receptor modulator with similar pharmacological properties.

    Raloxifene: Used primarily in the treatment of osteoporosis, it also modulates estrogen receptors.

    Toremifene: Similar to Tamoxifen, used in the treatment of breast cancer.

Uniqueness: Clomiphene-d5 N-Oxide is unique due to its deuterium labeling, which provides a distinct advantage in research applications. The deuterium atoms make it easier to track and quantify the compound in biological systems, offering more precise data compared to non-deuterated analogs.

Properties

IUPAC Name

2-[4-[2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/i6D,9D,10D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHWCZITRQNIPM-HKNPMVLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](CC)(CC)[O-])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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